2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetic acid
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Overview
Description
2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a dihydrofuran ring, hydroxyl groups, and a sulfanyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dihydrofuran ring, introduction of hydroxyl groups, and attachment of the sulfanyl acetic acid moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, signaling cascades, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydrofuran derivatives and sulfanyl acetic acid analogs. Examples include:
- 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}propanoic acid
- 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}butanoic acid
Uniqueness
The uniqueness of 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10O7S |
---|---|
Molecular Weight |
250.23 g/mol |
IUPAC Name |
2-[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl]sulfanylacetic acid |
InChI |
InChI=1S/C8H10O7S/c9-3(1-16-2-4(10)11)7-5(12)6(13)8(14)15-7/h3,7,9,12-13H,1-2H2,(H,10,11)/t3-,7+/m0/s1 |
InChI Key |
LIRWWMYVQGQAOJ-CLTAVNFZSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)SCC(=O)O |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)SCC(=O)O |
Origin of Product |
United States |
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